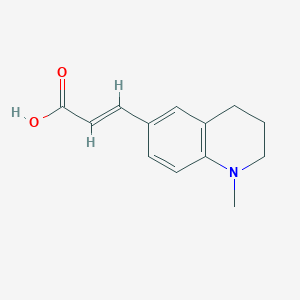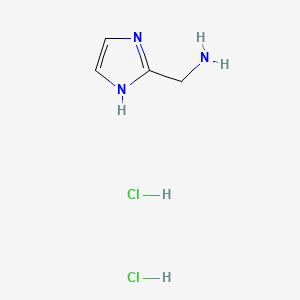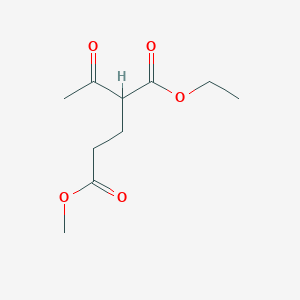
1-Ethyl 5-methyl 2-acetylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
1-Ethyl 5-methyl 2-acetylpentanedioate can be synthesized by the reaction of acetylacetone with ethylmagnesium bromide, followed by the addition of methyl acetoacetate. The compound can then be purified by recrystallization.Molecular Structure Analysis
1-Ethyl 5-methyl 2-acetylpentanedioate contains a total of 30 bond(s); 14 non-H bond(s), 3 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 2 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) . The molecular formula of this compound is C10H16O5 .Physical And Chemical Properties Analysis
The molecular formula of 1-Ethyl 5-methyl 2-acetylpentanedioate is C10H16O5 . It is soluble in ethanol, ether, and chloroform. The appearance of this compound is a white crystalline powder with a sweet, fruity odor.Applications De Recherche Scientifique
Biological Production of Chemicals
Biological production of 2,3-butanediol (2,3-BDL) is highlighted as a significant area of research, focusing on the bioconversion of natural resources into chemical feedstocks and liquid fuels. This pathway includes the formation of methyl ethyl ketone, a liquid fuel additive, through dehydration processes. Advances in microbial strain development for enhanced 2,3-BDL production are also noted, emphasizing genetic modifications and fermentation condition optimizations (Syu, 2001).
Catalytic Processes and Chemical Synthesis
Catalytic dehydration of 2,3-butanediol over P/HZSM-5 is discussed with a focus on the transformation of bio-based vicinal diol into valuable chemicals like methyl ethyl ketone and 2-methyl propanal. The study examines the influence of catalyst modification on product yields, providing insight into the optimization of catalytic processes for efficient chemical synthesis (Zhao et al., 2016).
Biotechnological Innovations
Metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable carbohydrate feedstocks demonstrates a pioneering approach to produce non-natural chemicals biologically. The implementation of a systems-based metabolic engineering strategy showcases the potential of microbial systems to synthesize commodity chemicals traditionally derived from petrochemical processes (Yim et al., 2011).
Enhancement of Chemical Production Processes
Strategies for enhancing the fermentative production of acetoin explore the optimization of biosynthesis pathways and process controls. This review underscores the importance of acetoin as a bio-based platform chemical, detailing advancements in genetic engineering, medium formulation, and fermentation technologies to improve acetoin yields from bacterial systems (Xiao & Lu, 2014).
Solvent Extraction Techniques
The use of ethyl acetate and ethanol as cosolvents for the extraction of biologically derived 1,3-propanediol showcases an innovative approach to separate and purify chemicals from fermentation broths. This study highlights the efficiency of solvent mixtures in improving the distribution coefficients and recovery rates of target compounds, offering a viable method for the downstream processing of fermentation products (Boonsongsawat et al., 2010).
Propriétés
IUPAC Name |
1-O-ethyl 5-O-methyl 2-acetylpentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-15-10(13)8(7(2)11)5-6-9(12)14-3/h8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRZFAEHOAHCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499734 |
Source


|
| Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl 5-methyl 2-acetylpentanedioate | |
CAS RN |
760-52-1 |
Source


|
| Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

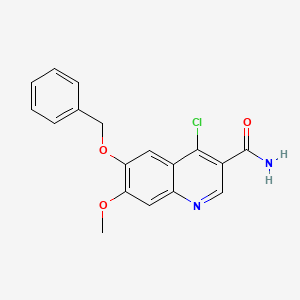
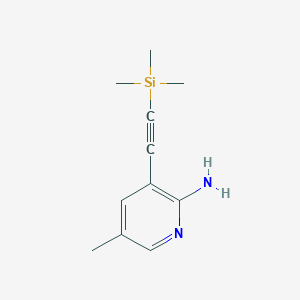
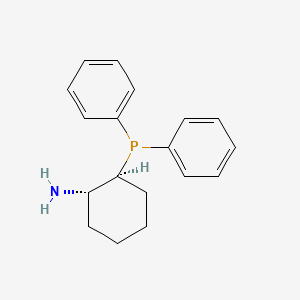
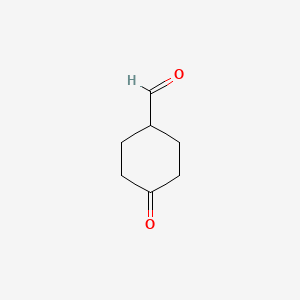
![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)
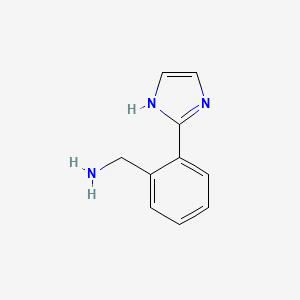
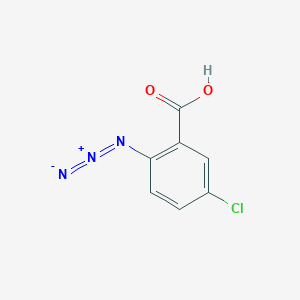
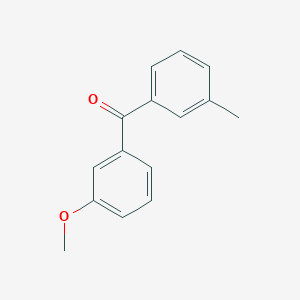
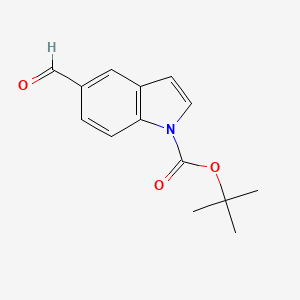
![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)
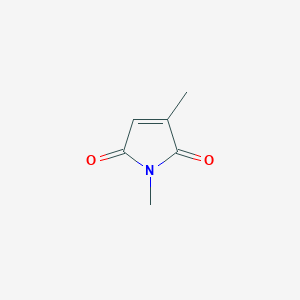
![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)
